molecular formula C7H7BF3NO2 B13476858 4-Amino-3-(trifluoromethyl)phenylboronic acid

4-Amino-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B13476858
M. Wt: 204.94 g/mol
InChI Key: TUWQKNUKCZSXSJ-UHFFFAOYSA-N
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Description

[4-amino-3-(trifluoromethyl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-amino-3-(trifluoromethyl)phenyl]boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron .

Industrial Production Methods

Industrial production of [4-amino-3-(trifluoromethyl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-amino-3-(trifluoromethyl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or sodium periodate can be used.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from the oxidation of the boronic acid group.

Scientific Research Applications

[4-amino-3-(trifluoromethyl)phenyl]boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the amino and trifluoromethyl groups in [4-amino-3-(trifluoromethyl)phenyl]boronic acid imparts unique electronic and steric properties, enhancing its reactivity and making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C7H7BF3NO2

Molecular Weight

204.94 g/mol

IUPAC Name

[4-amino-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H7BF3NO2/c9-7(10,11)5-3-4(8(13)14)1-2-6(5)12/h1-3,13-14H,12H2

InChI Key

TUWQKNUKCZSXSJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)N)C(F)(F)F)(O)O

Origin of Product

United States

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